Regioselective π-extension of indoles with rhodium enalcarbenoids – synthesis of substituted carbazoles†
Organic & Biomolecular Chemistry Pub Date: 2014-09-04 DOI: 10.1039/C4OB01693A
Abstract
An efficient Rh(II) carboxylate and Brønsted acid catalyzed direct π-extension of indoles to 4-substituted carbazoles is developed. The reaction involves a regioselective C-3 functionalization of indole by a rhodium enalcarbenoid and a Brønsted acid assisted cyclocondensation. In addition a twofold regioselective π-extension of pyrroles to 4,8-disubstituted carbazoles has also been developed. The utility of the methodology was demonstrated with the synthesis of analogues of an hepatitis C virus replication inhibitor and a secreted phospholipase A2 (sPLA2) inhibitor.
![Graphical abstract: Regioselective π-extension of indoles with rhodium enalcarbenoids – synthesis of substituted carbazoles](http://scimg.chem960.com/usr/1/C4OB01693A.jpg)
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Journal Name:Organic & Biomolecular Chemistry
Research Products
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CAS no.: 14919-36-9